molecular formula C20H17NO5 B011887 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 106982-77-8

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B011887
CAS No.: 106982-77-8
M. Wt: 351.4 g/mol
InChI Key: MLXGNRPYKJINKM-KRWDZBQOSA-N
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Description

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate is a chemical compound that is often used in organic synthesis, particularly in the preparation of peptides. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of succinimidyl carbonate as a reagent, which reacts with 9H-fluoren-9-ylmethanol to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets stringent specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.

Scientific Research Applications

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate involves its ability to act as a protecting group in peptide synthesis. It selectively binds to amino acids, preventing unwanted side reactions during peptide chain elongation. The fluorenyl group can be easily removed under mild conditions, allowing for the recovery of the unmodified peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate is unique in its stability and effectiveness as a protecting group in peptide synthesis. Its ability to be easily removed under mild conditions without affecting the peptide chain makes it a preferred choice over other similar compounds.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-18-10-9-17(19(23)24)21(18)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGNRPYKJINKM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910201
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106982-77-8
Record name 9-Fluoroenylmethoxycarbonylpyroglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106982778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
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(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 3
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(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 4
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(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 5
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid

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